{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid” is a chemical compound with the CAS Number: 887855-48-3 . It has a molecular weight of 314.27 . The IUPAC name for this compound is 2-((3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H11FO5 . The InChI code for this compound is 1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 536.4±50.0 °C at 760 mmHg . The flash point of this compound is 278.2±30.1 °C . It has a LogP value of 3.20 .Scientific Research Applications
FOCA has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for the preparation of various compounds, and as a chromogenic substrate in biochemical assays. FOCA has also been studied for its potential applications in drug design and drug delivery.
Mechanism of Action
Target of Action
Compounds with a chromen-7-yl structure are often associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They might interact with various cellular targets, such as enzymes or receptors, to exert their effects.
Mode of Action
The compound might bind to its target(s) and modulate their activity, leading to changes in cellular processes. The fluorophenyl group could enhance the compound’s binding affinity to its target(s), while the oxyacetic acid group could be involved in hydrogen bonding or electrostatic interactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The chromen-7-yl and fluorophenyl groups could influence its lipophilicity and thus its absorption and distribution, while the oxyacetic acid group could affect its metabolism and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability and activity could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
Advantages and Limitations for Lab Experiments
FOCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in a variety of forms. FOCA is also relatively stable, making it suitable for use in long-term experiments. However, FOCA can be toxic in high concentrations and can be difficult to handle in some laboratory settings.
Future Directions
There are several potential future directions for the use of FOCA in scientific research. These include further investigation into its mechanism of action, its potential applications in drug design and drug delivery, and its potential therapeutic effects. Additionally, FOCA could be further studied for its potential applications in the treatment of various diseases and disorders, such as cancer, inflammation, and neurological disorders.
Synthesis Methods
FOCA can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, the Wittig reaction, and the Ugi reaction. The Williamson ether synthesis is a type of nucleophilic substitution reaction in which an alkyl halide reacts with an alcohol to form an ether. The Knoevenagel condensation is a type of condensation reaction in which an aldehyde or ketone reacts with a primary or secondary amine to form an imine. The Wittig reaction is a type of nucleophilic substitution reaction in which an alkyl halide reacts with a phosphonium salt to form an alkene. The Ugi reaction is a type of multi-component reaction in which an aldehyde, an amine, an isocyanide, and a carboxylic acid react to form a product.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKQVGMRXJERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.